molecular formula C23H17N3O3 B2399843 2-imino-5-oxo-4-(3-phenylbenzo[c]isoxazol-5-yl)-3,4,5,6,7,8-hexahydro-2H-chromene-3-carbonitrile CAS No. 1396878-41-3

2-imino-5-oxo-4-(3-phenylbenzo[c]isoxazol-5-yl)-3,4,5,6,7,8-hexahydro-2H-chromene-3-carbonitrile

Cat. No.: B2399843
CAS No.: 1396878-41-3
M. Wt: 383.407
InChI Key: HNRVIAMNYBJJSE-UHFFFAOYSA-N
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Description

2-imino-5-oxo-4-(3-phenylbenzo[c]isoxazol-5-yl)-3,4,5,6,7,8-hexahydro-2H-chromene-3-carbonitrile is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the chromene core. One common approach is the cyclization of a suitable precursor, such as a substituted benzene derivative, under specific reaction conditions. The reaction may require the use of strong bases or acids, and the presence of a catalyst to facilitate the formation of the chromene ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactions carried out in reactors. The process would be optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and the concentration of reagents. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity may be explored for potential therapeutic uses.

  • Medicine: : It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: : It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

This compound can be compared to other chromenes and related heterocyclic compounds. Similar compounds include:

  • 2-imino-5-oxo-4-(3-phenylbenzo[c]isoxazol-5-yl)-3,4,5,6,7,8-hexahydro-2H-chromene-3-carbonitrile

  • 2-(2-imino-4-oxothiazolidin-5-yl)-N-phenylacetamide

  • Various indole derivatives

These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific molecular structure and potential for diverse applications.

Properties

IUPAC Name

2-imino-5-oxo-4-(3-phenyl-2,1-benzoxazol-5-yl)-4,6,7,8-tetrahydro-3H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3/c24-12-16-20(21-18(27)7-4-8-19(21)28-23(16)25)14-9-10-17-15(11-14)22(29-26-17)13-5-2-1-3-6-13/h1-3,5-6,9-11,16,20,25H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRVIAMNYBJJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(C(=N)O2)C#N)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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